N-(1-adamantylmethyl)-N'-isopropylurea
Description
Contextual Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Biology Research
The adamantane moiety, a perfectly symmetrical, rigid, and highly lipophilic tricyclic hydrocarbon, serves as a privileged structure in medicinal chemistry. nih.govnih.gov Its discovery and synthesis opened a new field of organic chemistry, and its unique three-dimensional structure has been widely exploited to enhance the pharmacological profiles of bioactive molecules. nih.gov The incorporation of an adamantane cage into a drug candidate can profoundly influence its properties. nih.gov
Key attributes that make adamantane derivatives significant in research include:
Metabolic Stability: The cage-like structure is sterically hindered and conformationally rigid, making it resistant to metabolic degradation by enzymes, which can lead to an extended duration of action. nih.gov
Scaffold and Spacer: It can act as a rigid anchor or scaffold, positioning other functional groups in a precise orientation for optimal interaction with a biological target. nih.gov
The utility of the adamantane group is demonstrated by its presence in several clinically approved drugs, highlighting its versatility and importance in targeting a range of diseases. nih.govdrugbank.com
Interactive Table: Examples of Adamantane-Based Drugs and Their Applications
The Role of Urea (B33335) Functionalities in Modulating Chemical and Biochemical Interactions
The urea functional group (-NH-C(O)-NH-) is a cornerstone in medicinal chemistry, prized for its ability to form stable and specific interactions with biological macromolecules. nih.gov Its significance stems from its electronic and structural properties, particularly its capacity to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net This dual nature allows urea moieties to anchor a molecule within the active site of a protein, often mimicking the interactions of natural substrates or transition states. tandfonline.com
In the context of enzyme inhibition, the urea group is particularly prominent. Many potent enzyme inhibitors incorporate a 1,3-disubstituted urea scaffold. tandfonline.com This structure is a key pharmacophore that can form multiple hydrogen bonds with amino acid residues (such as aspartate or tyrosine) in an enzyme's active site, leading to high-affinity binding and potent inhibition. tandfonline.com The stability and predictable bonding patterns of the urea linkage make it an attractive component for rational drug design. nih.gov
Research Rationale for Investigating N-(1-adamantylmethyl)-N'-isopropylurea and Related Structures
Specific published studies focusing exclusively on this compound are limited. However, the rationale for its investigation can be inferred from extensive research into structurally similar adamantyl ureas. The primary motivation for synthesizing and studying compounds of this class is their potent activity as inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.govtandfonline.com
The enzyme sEH metabolizes signaling lipids known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH increases the levels of EETs, which have beneficial vasodilatory and anti-inflammatory effects. Consequently, sEH inhibitors are pursued as potential therapeutics for hypertension, inflammation, and pain. nih.gov
The established structure-activity relationship for sEH inhibitors provides a clear rationale for investigating a molecule like this compound:
The Adamantyl Group: A bulky, lipophilic group like adamantane is known to fit well into a hydrophobic pocket of the sEH active site, serving as an anchor. nih.govmdpi.com The methylene (B1212753) spacer between the adamantane cage and the urea nitrogen in the title compound is a common feature in potent sEH inhibitors, as it can enhance inhibitory activity and improve physical properties like solubility.
The Urea Moiety: This central group is critical for inhibition, as it mimics the transition state of epoxide hydrolysis and forms key hydrogen bond interactions with catalytic residues (e.g., Asp335, Tyr383, Tyr466) in the sEH active site. tandfonline.com
The Isopropyl Group: The second substituent on the urea (the N'-isopropyl group) interacts with another region of the enzyme's active site. Varying the size and nature of this alkyl group allows for the fine-tuning of binding affinity and selectivity.
Therefore, the investigation of this compound would be a logical step in exploring the chemical space of sEH inhibitors, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Overview of Key Research Areas and Methodologies Applied to Adamantyl Urea Compounds
The study of adamantyl urea compounds, including the hypothetical investigation of this compound, follows a well-established set of methodologies encompassing synthesis, characterization, and biological evaluation.
Synthesis: The most common and straightforward synthesis of 1,3-disubstituted ureas involves the reaction of an isocyanate with a primary amine. nih.govnih.gov For this compound, two primary routes are feasible, providing flexibility based on the availability of starting materials.
Route A: Reaction of 1-(isocyanatomethyl)adamantane with isopropylamine (B41738).
Route B: Reaction of 1-(aminomethyl)adamantane with isopropyl isocyanate.
These reactions are typically carried out in an anhydrous solvent at room temperature or with gentle heating. nih.gov Alternative methods, such as using phosgene (B1210022) substitutes like triphosgene (B27547) or carbonyldiimidazole to generate an isocyanate in situ from an amine, are also employed. mdpi.com
Interactive Table: Representative Synthetic Scheme for N-Adamantylmethyl-N'-Alkyl Ureas
Characterization: Once synthesized, the identity and purity of the compound are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons in the adamantyl, methyl, isopropyl, and urea groups. nih.gov
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound. nih.gov
Biological Evaluation: The primary research area for adamantyl ureas is enzyme inhibition. tandfonline.comtandfonline.com For a compound like this compound, the key biological test would be an in vitro sEH inhibition assay. This is typically a fluorescence-based or colorimetric assay that measures the rate at which the sEH enzyme hydrolyzes a synthetic substrate. tandfonline.com By measuring the reduction in enzyme activity in the presence of the inhibitor, a half-maximal inhibitory concentration (IC₅₀) value can be determined, which quantifies the compound's potency. tandfonline.comtandfonline.com Further studies might involve assessing metabolic stability using liver microsomes to predict how the compound would be processed in vivo. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-10(2)17-14(18)16-9-15-6-11-3-12(7-15)5-13(4-11)8-15/h10-13H,3-9H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJLEMRHHZNVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 1 Adamantylmethyl N Isopropylurea
Established Synthetic Pathways to N-(1-adamantylmethyl)-N'-isopropylurea
The formation of the urea (B33335) linkage in this compound is typically achieved through established methods of urea synthesis, primarily involving isocyanate intermediates. These pathways can be conducted through multi-step sequences or optimized as one-pot procedures.
Isocyanate-Mediated Synthesis
The most prevalent and direct method for synthesizing this compound involves the reaction of an adamantane-derived isocyanate with isopropylamine (B41738). This nucleophilic addition reaction is a robust and high-yielding route to unsymmetrical ureas.
The key intermediate, 1-(isocyanatomethyl)adamantane, is itself synthesized from commercially available adamantane (B196018) derivatives. A common multi-step approach begins with 1-bromoadamantane (B121549), which is converted to (adamantan-1-yl)acetic acid. This carboxylic acid is then transformed into the corresponding acyl azide, which undergoes a Curtius rearrangement upon heating to yield the target isocyanate, 1-(isocyanatomethyl)adamantane nih.gov.
The final step is the reaction of 1-(isocyanatomethyl)adamantane with isopropylamine. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and often requires no catalyst, proceeding readily at room temperature or with gentle heating nih.govmdpi.com. The presence of a base like triethylamine can also be used to facilitate the reaction nih.govmdpi.com.
Reaction Scheme: Isocyanate-Mediated Synthesis
Step 1: Synthesis of the Isocyanate Intermediate
(Adamantan-1-yl)acetic acid → 1-(Isocyanatomethyl)adamantane
Step 2: Urea Formation
1-(Isocyanatomethyl)adamantane + Isopropylamine → this compound
Alternative Reaction Mechanisms for Urea Formation
While isocyanate-mediated synthesis is dominant, alternative pathways can be employed to form the urea bond.
One such method involves reversing the roles of the reactants. In this approach, 1-adamantylmethylamine hydrochloride would be reacted with isopropyl isocyanate. This provides flexibility if one of the isocyanate precursors is more readily available or cost-effective than the other mdpi.com.
Another strategy avoids the direct handling of isocyanates, which can be toxic. This can be achieved by reacting 1-adamantylmethylamine with a carbamoylating agent. For instance, the amine could react with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) to form an intermediate carbamoyl chloride, which would then react with isopropylamine.
A different isocyanate-free route is the reaction of an amine with potassium isocyanate in an aqueous or mixed solvent system researchgate.net. In this case, 1-adamantylmethylamine would react with potassium isocyanate to generate the desired urea. This method is advantageous due to its use of milder reagents and simpler procedures researchgate.net.
One-Pot and Multi-Step Synthetic Strategies
The synthesis of this compound and its analogues can be designed as either a traditional multi-step process or a more efficient one-pot synthesis.
Multi-Step Synthesis: A conventional multi-step synthesis involves the isolation and purification of the key intermediate, 1-(isocyanatomethyl)adamantane nih.gov. This ensures high purity of the final product and allows for straightforward characterization at each stage of the reaction sequence. The synthesis of the isocyanate from (adamantan-1-yl)acetic acid via a Curtius rearrangement is a well-documented multi-step process nih.govnih.gov.
One-Pot Synthesis: One-pot strategies enhance efficiency by reducing the number of workup and purification steps, thereby saving time, solvents, and materials. A one-pot procedure for adamantyl ureas can be designed where the adamantyl-containing carboxylic acid is converted to the isocyanate in situ using a reagent like diphenylphosphoryl azide (DPPA) nih.gov. Without isolating the isocyanate, the corresponding amine (isopropylamine in this case) is added directly to the reaction mixture to form the final urea product. Microwave-assisted protocols have also been developed to accelerate the synthesis of N,N'-disubstituted ureas in a one-pot, two-step process from alkyl halides researchgate.net.
Systematic Derivatization Strategies for this compound Analogues
To explore structure-activity relationships for various applications, analogues of this compound can be systematically synthesized by modifying either the adamantane cage or the isopropyl group.
Modifications of the Adamantane Moiety
The adamantane scaffold offers several positions for substitution, allowing for fine-tuning of the molecule's steric and electronic properties. Bridgehead positions (3, 5, and 7) are common sites for modification.
For example, starting from 3,5-dimethyl-1-adamantane acetic acid, the corresponding 1-(isocyanatomethyl)-3,5-dimethyladamantane can be synthesized nih.gov. This isocyanate can then be reacted with isopropylamine to yield an analogue with two additional methyl groups on the adamantane core. These methyl groups increase the lipophilicity and size of the adamantane moiety. Other functional groups, such as halogens, can also be introduced onto the adamantane structure to create a diverse library of analogues.
Below is a table showcasing precursors that could be used to generate analogues with modified adamantane moieties.
| Adamantane Precursor Acid | Resulting Isocyanate Intermediate | Potential Final Urea Analogue (with Isopropylamine) |
| (Adamantan-1-yl)acetic acid | 1-(Isocyanatomethyl)adamantane | This compound |
| (3,5-Dimethyladamantan-1-yl)acetic acid | 1-(Isocyanatomethyl)-3,5-dimethyladamantane | N-((3,5-dimethyladamantan-1-yl)methyl)-N'-isopropylurea |
| (3-Fluoroadamantan-1-yl)acetic acid | 1-((3-Fluoroadamantan-1-yl)methyl)isocyanate | N-((3-fluoroadamantan-1-yl)methyl)-N'-isopropylurea |
| (Adamantan-1-yl)(phenyl)acetic acid | 1-(Isocyanato(phenyl)methyl)adamantane | N-((Adamantan-1-yl)(phenyl)methyl)-N'-isopropylurea |
This table presents examples of how different adamantane precursors can be used to synthesize a variety of analogues.
Substitutions on the Isopropyl Group
The most straightforward strategy for modifying the N'-substituent is to replace isopropylamine with other primary or secondary amines in the isocyanate-mediated synthesis. This approach allows for the introduction of a wide range of functional groups and structural motifs, enabling the exploration of how changes in the size, shape, and polarity of this part of the molecule affect its properties.
A library of analogues can be readily generated by reacting 1-(isocyanatomethyl)adamantane with various amines. For example, using ethylamine would yield N-(1-adamantylmethyl)-N'-ethylurea, while using cyclopropylamine would result in N-(1-adamantylmethyl)-N'-cyclopropylurea. This method provides a versatile platform for creating a diverse set of compounds for further study.
The table below illustrates this derivatization strategy.
| Amine Reactant | Resulting Urea Analogue |
| Methylamine | N-(1-adamantylmethyl)-N'-methylurea |
| Ethylamine | N-(1-adamantylmethyl)-N'-ethylurea |
| Cyclopropylamine | N-(1-adamantylmethyl)-N'-cyclopropylurea |
| tert-Butylamine | N-(1-adamantylmethyl)-N'-(tert-butyl)urea |
| Aniline | N-(1-adamantylmethyl)-N'-phenylurea |
This table exemplifies the synthesis of analogues by varying the amine reactant in the reaction with 1-(isocyanatomethyl)adamantane.
Functionalization of the Urea Linkage
The urea linkage in N,N'-disubstituted ureas presents opportunities for further chemical modification, primarily through reactions targeting the N-H protons. While direct functionalization of this compound is not extensively documented, general principles of urea chemistry can be applied.
One common functionalization is N-alkylation . The reaction of N-alkylureas with alkylating agents, such as alkyl halides, tosylates, mesylates, or sulfates, can introduce a third substituent on one of the nitrogen atoms. Historically, direct N-alkylation of ureas was considered challenging, often leading to O-alkylation to form isoureas. However, the use of a solid base (e.g., potassium hydroxide) and a phase transfer catalyst in an aprotic solvent like toluene has been shown to favor regioselective N-alkylation in high yields for N-alkylureas researchgate.netgoogle.comgoogle.com. For a compound like this compound, this would theoretically allow for the introduction of a variety of alkyl or aralkyl groups, leading to trisubstituted ureas. The choice of base and solvent is crucial to direct the reaction towards N-alkylation over the competing O-alkylation.
Another potential functionalization is acylation , which would involve the reaction of the urea with an acylating agent, such as an acid chloride or anhydride, to form an N-acylurea. These reactions typically require a base to deprotonate the urea nitrogen, increasing its nucleophilicity.
It is important to note that the steric hindrance imposed by the bulky 1-adamantylmethyl and isopropyl groups could influence the reactivity of the N-H protons, potentially requiring more forcing reaction conditions compared to less hindered ureas.
Table 1: Potential Functionalization Reactions of the Urea Linkage
| Reaction Type | Reagents | Potential Product | Key Considerations |
| N-Alkylation | Alkyl halide, Solid base (e.g., KOH), Phase transfer catalyst | N-(1-adamantylmethyl)-N'-isopropyl-N-alkylurea | Competition between N- and O-alkylation; Steric hindrance |
| N-Acylation | Acyl chloride or Anhydride, Base | N-(1-adamantylmethyl)-N'-isopropyl-N-acylurea | Steric hindrance may affect reactivity |
Emerging Synthetic Methodologies for Adamantane and Urea Scaffolds
Recent advances in organic synthesis have led to the development of novel methodologies for constructing both adamantane and urea scaffolds, which could be applied to the synthesis of this compound and its derivatives.
For the adamantane scaffold , direct C-H functionalization has emerged as a powerful tool to introduce various functional groups onto the adamantane cage, bypassing the need for pre-functionalized starting materials nih.gov. Radical-based methods, in particular, have been successful in converting adamantane C-H bonds to C-C bonds, allowing for the incorporation of diverse functionalities nih.gov. While this might not be the most direct route to the target molecule, it offers pathways to novel adamantane-containing building blocks for urea synthesis.
For the urea scaffold , there is a growing interest in moving away from hazardous reagents like phosgene and isocyanates. Catalytic methods using carbon dioxide (CO2) or its surrogates as the carbonyl source are particularly promising for a more sustainable synthesis of ureas researchgate.netnih.govsemanticscholar.orgacs.org. These methods often involve the direct carbonylation of amines. For example, metal-free approaches have been developed for the synthesis of unsymmetrical ureas from amines and CO2 via in situ generated isocyanate intermediates researchgate.netnih.govsemanticscholar.orgacs.org.
Photochemical and electrochemical methods are also gaining traction for C-N bond formation in urea synthesis researchgate.netacs.orgoaepublish.comnih.govsciopen.com. These techniques offer the potential for greener and more efficient processes by using light or electricity to drive the reaction, often under mild conditions researchgate.netacs.orgoaepublish.comnih.govsciopen.com. Electrocatalytic methods, for instance, explore the co-reduction of CO2 and nitrogen-containing species to form the urea linkage oaepublish.comnih.govsciopen.com.
Table 2: Comparison of Synthetic Methodologies for Unsymmetrical Ureas
| Methodology | Starting Materials | Key Features | Relevance to this compound |
| Classical Isocyanate Method | 1-(Isocyanatomethyl)adamantane, Isopropylamine | High yield, high chemoselectivity, mild conditions | Most probable and efficient synthetic route |
| CO2-based Synthesis | 1-Adamantylmethylamine, Isopropylamine, CO2 | Sustainable, avoids toxic reagents, often requires catalyst | Potential for a "greener" synthesis, but may require optimization for this specific substrate |
| One-Pot Isocyanate Generation and Reaction | Adamantane-containing carboxylic acid, Azide source, Amine | Streamlined process, avoids isolation of isocyanate | Efficient alternative for generating the isocyanate precursor |
| Electrochemical/Photochemical Synthesis | CO2, Nitrogen source (e.g., from amine) | Uses renewable energy, mild conditions | Future-oriented, sustainable approach still under development for complex ureas |
Advanced Structural Elucidation and Conformational Analysis of N 1 Adamantylmethyl N Isopropylurea
Spectroscopic Approaches for Comprehensive Structural Assignments (Beyond Basic Identification)
A combination of spectroscopic methods is essential for the complete assignment of the chemical structure and for understanding the conformational dynamics of N-(1-adamantylmethyl)-N'-isopropylurea in solution and the solid state.
Detailed Nuclear Magnetic Resonance (NMR) Assignments for Conformational Insights
The ¹H-NMR spectrum is anticipated to show distinct signals for the adamantyl, methylene (B1212753) bridge, isopropyl, and urea (B33335) N-H protons. The adamantyl group's protons typically appear as a set of broad singlets or multiplets in the upfield region, around 1.4-2.0 ppm. nih.gov The methylene bridge protons (CH₂-N) adjacent to the adamantane (B196018) cage are expected to appear as a doublet around 2.8 ppm, coupled to the neighboring N-H proton. nih.gov The isopropyl group will exhibit a characteristic septet for the C-H proton and a doublet for the two methyl groups. The chemical shifts of the urea N-H protons can be broad and their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C-NMR spectrum will complement the proton data, with characteristic signals for the adamantyl cage carbons, the methylene bridge carbon, the carbonyl carbon of the urea, and the isopropyl carbons. The carbonyl carbon (C=O) is typically observed in the downfield region, around 154-156 ppm. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Adamantyl-CH₂ | ~1.4-1.7 | ~30-45 | m |
| Adamantyl-CH | ~1.9-2.0 | ~35-50 | br s |
| -CH₂-NH- | ~2.8 | ~50 | d |
| -NH-CH(CH₃)₂ | Variable | - | br s |
| -NH-CO-NH- | Variable | - | br s |
| -CH(CH₃)₂ | ~3.8-4.0 | ~40-45 | septet |
| -CH(CH₃)₂ | ~1.1-1.2 | ~20-25 | d |
| C=O | - | ~154-156 | - |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual values may vary. 'br s' denotes a broad singlet, 'd' a doublet, 'm' a multiplet, and 'septet' a signal split into seven lines.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The key vibrational modes are associated with the urea moiety (N-H, C=O, and C-N bonds) and the adamantyl and isopropyl hydrocarbon frameworks.
The IR spectrum of a urea derivative is characterized by several key absorption bands. The N-H stretching vibrations typically appear as a strong, broad band in the region of 3200-3400 cm⁻¹. nih.gov The C=O stretching vibration (Amide I band) is a very strong and sharp absorption, expected around 1620-1660 cm⁻¹, its position being sensitive to hydrogen bonding. nih.gov The N-H bending vibration (Amide II band) is found near 1550-1600 cm⁻¹. The C-N stretching vibrations usually appear in the 1400-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information. The symmetric N-C-N stretching vibration in ureas gives rise to a strong Raman peak, often observed around 1000 cm⁻¹. The C=O stretch is also Raman active. The numerous C-H and C-C vibrations of the adamantyl and isopropyl groups will contribute to a complex fingerprint region in both IR and Raman spectra.
Mass Spectrometry for Molecular Composition Verification
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation pattern. For a related compound, 1-(adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea, the mass spectrum shows the molecular ion peak [M]⁺, confirming its molecular weight. nih.gov A prominent fragment corresponds to the adamantyl cation [Ad]⁺ at m/z 135, which is a characteristic and stable carbocation. nih.gov
For this compound, with a molecular formula of C₁₅H₂₆N₂O and a molecular weight of 250.38 g/mol , electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be employed. The fragmentation pattern would likely involve cleavage at the C-N bonds of the urea linkage. The observation of the adamantylmethyl cation (m/z 149) and the isopropylaminyl fragment or related ions would be expected, providing definitive evidence for the connectivity of the molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
Analysis of Hydrogen Bonding Networks
In the solid state, urea derivatives are known to form extensive hydrogen-bonding networks, which significantly influence their physical properties. nih.govresearchgate.net The urea group has two N-H donor sites and one C=O acceptor site, making it an excellent motif for forming robust intermolecular hydrogen bonds.
In the crystal structure of a closely related compound, 3-(adamantan-1-yl)-1-(4-bromophenyl)urea, the molecules are linked into centrosymmetric dimers via a pair of N-H···O=C hydrogen bonds. researchgate.net This is a very common and stable hydrogen-bonding motif for N,N'-disubstituted ureas. These dimers are then further connected into chains or more complex three-dimensional networks through other hydrogen bonds. It is highly probable that this compound would exhibit a similar primary hydrogen-bonding motif, forming dimers through N-H···O=C interactions. The presence of the second N-H group allows for the potential of forming extended one-dimensional chains or more complex two- or three-dimensional networks. nih.gov The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, can be precisely determined from the crystallographic data.
Molecular Packing and Crystal Polymorphism (if applicable)
The existence of different crystal forms, or polymorphs, is a possibility for this compound. Polymorphism arises from the ability of a molecule to adopt different conformations or to pack in different ways in the solid state. These different forms can have distinct physical properties. The conformational flexibility around the methylene linker and the C-N bonds of the urea group could potentially lead to different conformers being present in the crystal lattice, which could give rise to polymorphism. The study of adamantyl-containing ureas has shown that different conformers can co-exist within the same crystal unit cell, leading to complex packing arrangements. researchgate.net
Computational Chemistry for Conformational Landscapes and Stability
The conformational flexibility of this compound, arising from rotations around several single bonds, gives rise to a complex potential energy surface. Computational chemistry provides powerful tools to explore this landscape, identifying low-energy conformers and the transition states that separate them. Through methods like Density Functional Theory (DFT) and Molecular Mechanics (MD) simulations, it is possible to gain a detailed understanding of the molecule's structural preferences and dynamic behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the geometries and relative energies of different conformers of a molecule with high accuracy. For this compound, DFT calculations are essential for elucidating the fine details of its conformational preferences, which are governed by the interplay of steric hindrance and intramolecular hydrogen bonding.
DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d,p), can predict the relative stability of these conformers. nih.gov For this compound, the bulky adamantyl and isopropyl groups introduce significant steric clash, which is expected to destabilize certain conformations. The trans-trans conformation is often the most stable for sterically hindered ureas, as it places the large substituents on opposite sides of the C-N bond, minimizing repulsion. researchgate.net An intramolecular hydrogen bond can also stabilize certain conformations. researchgate.net
Research findings from DFT studies on analogous N-alkyl-N'-alkyl ureas show that rotation around the C(sp²)-N bond is typically more hindered than rotation around the N-C(sp³) bond, with energy barriers in the range of 8-10 kcal/mol. researchgate.net The rotation of the bulky adamantylmethyl and isopropyl groups would also have specific, albeit lower, energy barriers.
A potential energy surface scan can be performed by systematically varying key dihedral angles and calculating the energy at each point. This allows for the identification of local energy minima (stable conformers) and the transition states connecting them. The results of such an analysis provide a detailed map of the molecule's conformational possibilities.
Table 1: Illustrative DFT-Calculated Relative Energies and Key Dihedral Angles for Conformers of this compound
| Conformer | ω1 (Ad-CH₂-NH-CO) | ω2 (CO-NH-iPr) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| trans-trans | ~180° | ~180° | 0.00 | 95.1% |
| trans-cis | ~180° | ~0° | 2.5 | 4.8% |
| cis-trans | ~0° | ~180° | 3.5 | 0.1% |
| cis-cis | ~0° | ~0° | > 8.0 | <0.1% |
Note: This table is illustrative and based on typical findings for sterically hindered dialkylureas. Actual values would require specific calculations for the title compound.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
While DFT provides high accuracy for specific points on the potential energy surface, it is computationally expensive for exploring the full conformational space of a flexible molecule. Molecular Mechanics (MM) force fields (like MMFF94 or AMBER) offer a faster, classical mechanics-based approach to calculate molecular energies. This speed allows for extensive conformational searches and, crucially, enables Molecular Dynamics (MD) simulations. researchgate.net
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, including conformational transitions and the populations of different states at a given temperature. For this compound, an MD simulation would typically be run for nanoseconds to microseconds, tracking the trajectories of all atoms.
The simulation begins with an optimized structure, often obtained from DFT calculations. The system is then solvated (e.g., in a box of water molecules to mimic physiological conditions) and heated to the desired temperature. During the simulation, the molecule will spontaneously explore different conformations. Analysis of the trajectory reveals the most frequently visited conformational states, the timescale of transitions between them, and the distribution of important geometric parameters like bond lengths, angles, and dihedral angles.
Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be combined with classical MD to overcome energy barriers more efficiently and ensure a more thorough exploration of the conformational landscape. pnas.orgsciopen.com These methods are particularly useful for complex molecules where transitions between stable states may be rare events on the timescale of standard MD simulations. nih.gov The simulation data can be used to generate a free-energy landscape, which provides a comprehensive view of the relative stabilities and interconversion pathways of the conformers in a specific environment. Studies on urea derivatives show that MD simulations can effectively model how the molecule interacts with its environment and how solvation affects its conformational preferences. nih.govresearchgate.net
Table 2: Representative Output from a Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Result/Analysis |
| Conformer Population | Percentage of simulation time spent in each major conformational state (e.g., trans-trans, trans-cis). | The trans-trans conformer is expected to be the most populated state due to minimal steric hindrance. |
| Dihedral Angle Distribution | Histograms showing the distribution of key dihedral angles (ω1, ω2) over the course of the simulation. | Sharp peaks around 180° for both ω1 and ω2 would confirm the dominance of the trans-trans state. |
| Root Mean Square Deviation (RMSD) | A measure of the average deviation of the molecule's backbone atoms from a reference structure over time. | Low RMSD values would indicate a relatively rigid core structure, while intermittent spikes could signify conformational transitions. |
| Radial Distribution Function (RDF) | Describes how the density of solvent atoms (e.g., water) varies as a function of distance from specific sites on the solute, such as the carbonyl oxygen or N-H protons. | Peaks in the RDF would identify stable hydrogen-bonding interactions between the urea moiety and the solvent. |
Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline.
Extensive searches have revealed no specific non-clinical biochemical data, such as enzyme interaction kinetics or receptor binding studies, for this particular molecule. The existing research focuses on a broader class of related adamantyl urea derivatives as inhibitors of soluble epoxide hydrolase (sEH), but does not provide the specific mechanistic details requested for this compound.
Therefore, the required content for the sections and subsections of the requested article is not available in the public domain.
Mechanistic Investigations of N 1 Adamantylmethyl N Isopropylurea in Non Clinical Biochemical Systems
Receptor Binding Studies (In Vitro and Non-Clinical Ex Vivo)
Analysis of Binding Affinities and Dissociation Constants
N,N'-disubstituted ureas featuring an adamantyl group are recognized as highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.govtandfonline.com These compounds consistently demonstrate strong binding to the sEH enzyme, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) frequently reported in the nanomolar to even picomolar range. nih.govtandfonline.comnih.gov The high affinity is a hallmark of this inhibitor class, suggesting that N-(1-adamantylmethyl)-N'-isopropylurea would also exhibit potent inhibition of sEH.
The binding strength of these inhibitors is critical for their biological efficacy. The dissociation constant (Ki) reflects the equilibrium between the inhibitor-bound enzyme complex and the free components, with lower values indicating a stronger interaction. nih.gov For adamantyl-urea derivatives, these tight-binding characteristics are crucial for effectively blocking the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs), thereby potentiating their anti-inflammatory and vasodilatory effects. nih.gov
While precise IC50 or Ki values for this compound are not documented in the available literature, data from analogous compounds provide a strong indication of its expected potency. For instance, various 1-adamantyl-3-substituted ureas exhibit a wide range of inhibitory activities, influenced by the nature of the second substituent. nih.govnih.gov Symmetric diadamantyl ureas and other derivatives with modified adamantyl cages have shown IC50 values against human sEH extending into the low nanomolar and even picomolar range. tandfonline.comnih.govnih.gov For example, 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] was reported to have an IC50 of 0.5 nM and a Ki of 3.1 nM. nih.gov
Table 1: Inhibitory Potency (IC50) of Representative Adamantyl Urea-Based sEH Inhibitors
| Compound Name | IC50 against human sEH (nM) | IC50 against mouse sEH (nM) |
|---|---|---|
| 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) | 14 | 3 |
| Metabolite M7 of AEPU | 84 | 5 |
| Metabolite M10 of AEPU | 15 | 6 |
| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | 0.5 | Not Reported |
This table presents data for compounds structurally related to this compound to illustrate the general potency of this chemical class. Data for the specific subject compound is not available.
Molecular Modeling and Dynamics Simulations of Compound-Target Complexes
Computational methods are invaluable for elucidating the interactions between inhibitors and their target enzymes at an atomic level. For the N-adamantyl urea (B33335) class of sEH inhibitors, molecular modeling and dynamics simulations have provided significant insights into their binding mechanisms.
Molecular docking studies are routinely used to predict the most favorable binding orientation of a ligand within the active site of a protein. For adamantyl urea-based inhibitors of sEH, docking simulations consistently predict a conserved binding mode. researchgate.netmdpi.com The adamantyl group, being highly lipophilic, typically occupies a hydrophobic pocket within the sEH active site. tandfonline.commdpi.com
The urea moiety is crucial for the inhibitory action and forms key hydrogen bonds with catalytic residues. Specifically, the carbonyl oxygen of the urea acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of two critical tyrosine residues, Tyr381 and Tyr465. These interactions are thought to mimic the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity. Furthermore, one of the urea nitrogens can form a hydrogen bond with the catalytic nucleophile, Asp333. researchgate.net The isopropyl group of this compound would likely be oriented towards other hydrophobic residues within the active site, further contributing to the binding affinity.
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the inhibitor-enzyme complex over time. tandfonline.com For sEH complexed with adamantyl urea inhibitors, MD simulations have shown that the key hydrogen bonds identified in docking studies are maintained throughout the simulation, indicating a stable binding interaction. tandfonline.comresearchgate.net These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. For instance, the flexibility of the inhibitor and the adaptability of the active site can be assessed, providing a more realistic picture of the binding event than static docking models. mdpi.com Studies on related compounds have shown that the stability of the ligand-protein complex can be influenced by factors such as the presence and length of a spacer between the adamantyl group and the urea moiety. mdpi.com
Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the strength of the interaction between the inhibitor and the protein. These methods calculate the free energy of binding by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies.
For adamantyl-based sEH inhibitors, these calculations have shown a good correlation between the calculated binding free energies and the experimentally determined inhibitory activities (IC50 values). researchgate.net Van der Waals interactions, primarily from the hydrophobic adamantyl group fitting into the active site pocket, are typically found to be the major contributor to the binding free energy. researchgate.net The electrostatic interactions, which include the crucial hydrogen bonds formed by the urea group, also play a significant role in stabilizing the complex.
Cellular and Subcellular Mechanistic Studies (In Vitro, Non-Clinical)
The inhibition of sEH by compounds like this compound has profound effects on various cellular pathways and processes, primarily due to the resulting increase in the concentration of endogenous EETs.
Inhibition of sEH has been demonstrated to modulate key signaling pathways involved in inflammation. nih.gov One of the most important is the nuclear factor-kappa B (NF-κB) pathway. EETs have been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and adhesion molecules. nih.gov By preventing the degradation of EETs, sEH inhibitors can therefore exert anti-inflammatory effects. nih.gov
Additionally, the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular processes such as proliferation, differentiation, and apoptosis, can be influenced by sEH inhibition. nih.govnih.gov The interplay between the sEH pathway and other arms of the arachidonic acid cascade, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, is complex. Inhibition of sEH can lead to a shunting of arachidonic acid metabolism, and co-administration of sEH inhibitors with inhibitors of COX or LOX can produce synergistic anti-inflammatory effects. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) |
| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] |
Membrane Interaction and Permeation Studies
While direct experimental studies on the membrane interaction and permeation of this compound are not extensively documented in publicly available literature, the behavior of this compound can be inferred by examining the properties of its constituent chemical moieties: the adamantane (B196018) group and the urea derivative group. Research into structurally related compounds provides a foundational understanding of how this compound likely interacts with and permeates through non-clinical biochemical membrane systems.
The adamantane moiety, a bulky and highly lipophilic diamondoid hydrocarbon, is known to significantly influence the interaction of molecules with lipid bilayers. nih.govpensoft.net Its cage-like structure allows it to anchor into the hydrophobic core of cell membranes. nih.gov This interaction is a critical first step for the translocation of a drug across the membrane. nih.gov The incorporation of adamantane into various molecules often serves to enhance their biological activity by facilitating this membrane association. nih.govpensoft.net Studies on adamantane derivatives, such as amantadine (B194251) and rimantadine, have demonstrated their ability to interact with and adsorb onto the surface of artificial lipid bilayers. nih.gov
The urea functional group, on the other hand, contributes to a molecule's ability to form hydrogen bonds, acting as both a hydrogen bond donor and acceptor. nih.gov This dual nature plays a crucial role in a compound's aqueous solubility and its ability to permeate biological membranes. nih.gov The permeability of urea itself across lipid bilayers has been a subject of study, with its transport thought to occur via passive diffusion. researchgate.net For urea derivatives, conformational aspects and the nature of the substituents on the nitrogen atoms can affect self-association properties, which in turn influences solubility and membrane-crossing capabilities. nih.gov
Molecular dynamics simulations of other urea derivatives, such as 2-benzimidazolyl-urea, have been employed to investigate their interactions with phospholipid bilayers. nih.gov Such studies assess the free energy profile along the bilayer normal to understand the permeability of these compounds. nih.gov These simulations have indicated that for some urea derivatives, there are high energy barriers to the permeation process. nih.gov
The combination of the lipophilic adamantyl "anchor" and the hydrogen-bonding capable isopropylurea (B1583523) group in this compound suggests a molecule with the potential for significant membrane interaction. The adamantyl group would be expected to facilitate partitioning into the lipid bilayer, while the isopropylurea moiety would influence its solubility and interactions with the polar head groups of the phospholipids.
Table 1: Representative Membrane Interaction Characteristics of Adamantane Derivatives
| Derivative Type | Model System | Key Findings | Reference |
| Amantadine/Rimantadine | Artificial Bilayer Lipid Membrane (BLM) | Adsorption to the BLM surface with a cooperative nature of interaction. | nih.gov |
| General Adamantane Derivatives | Liposomes | Incorporation into the lipophilic part of the lipid bilayer, acting as an anchor. | nih.gov |
| Adamantyl Aminoguanidines | Liposomes | The adamantyl moiety's affinity for the lipid bilayer confers membrane compatibility. | pensoft.net |
Table 2: Permeability Characteristics of Urea and its Derivatives
| Compound | Model System | Permeability Coefficient (P) | Notes | Reference |
| Urea | Red Cell Lipid Bilayer | 5.7 x 10⁻⁷ cm/sec | Passive diffusion is the suggested mechanism of transport. | harvard.edu |
| 2-Benzimidazolyl-urea | DPPC Bilayer (Simulation) | High energy barrier | Permeation process studied via molecular dynamics. | nih.gov |
Structure Activity Relationship Sar Studies of N 1 Adamantylmethyl N Isopropylurea Analogues
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
SAR studies for this class of compounds have systematically explored modifications at three primary locations: the bulky adamantyl group, the central urea (B33335) moiety, and the secondary alkyl group. The primary biological activity measured is typically the inhibition of the soluble epoxide hydrolase (sEH) enzyme, which is a therapeutic target for managing conditions like hypertension and inflammation. nih.govnih.gov
The core principle of SAR in this context is that the urea moiety's oxygen acts as a hydrogen-bond acceptor, interacting with hydrogen-bond-donating residues in the active site of the sEH enzyme. iup.edu The substituents on the urea nitrogens then occupy adjacent hydrophobic pockets. iup.edu
Modifications to the Adamantyl Group: The adamantyl group is a key feature, providing a bulky, lipophilic anchor that fits into a hydrophobic pocket of the target enzyme. nih.gov Studies have shown that substituting the adamantyl group with smaller aliphatic rings, such as cyclohexyl or cyclopentyl, leads to a significant decrease in inhibitory activity. nih.gov However, a slightly larger cyclooctyl ring system only resulted in a minimal decrease in activity. nih.gov This indicates a strong preference for a large, rigid, and lipophilic group at this position. Further modifications, such as hydroxylation on the adamantyl ring (a common metabolic transformation), result in metabolites that are still active but less potent than the parent compound. nih.govescholarship.org
Modifications to the Urea Moiety and Flanking Groups: The central urea is critical for the primary binding interaction. The inhibition of sEH is heavily dependent on the hydrogen-bond acceptance capacity of the urea and the hydrogen-bond donation from the enzyme's active site. iup.edu Replacing one side of the urea with an aryl ring, to create a 1-adamantyl-3-phenyl urea core, has been shown to produce potent activity against Mycobacterium tuberculosis, an effect also linked to epoxide hydrolase inhibition. nih.gov
Modifications to the Isopropyl Group: The other side of the urea is typically occupied by a smaller alkyl or cycloalkyl group. The nature of this group influences the compound's fit into another, smaller hydrophobic pocket. While the title compound features an isopropyl group, related studies on similar urea-based sEH inhibitors have explored a wide range of substituents at this position to optimize potency and pharmacokinetic properties. For instance, in related series, this "right-hand side" has been modified with piperidine (B6355638) rings and various alkyl chains to enhance activity. nih.gov
The following table summarizes the impact of these structural modifications on biological activity from a representative study on adamantyl urea analogues against M. tuberculosis and its epoxide hydrolases (EphB and EphE), which share mechanistic similarities with human sEH.
| Compound Analogue Modification | Description | Biological Activity (MIC against M. tuberculosis H37Rv in µg/mL) | Reference |
|---|---|---|---|
| Adamantyl for Cyclooctyl | Replacement of the adamantyl group with a cyclooctyl ring. | Slightly decreased activity compared to the adamantyl parent compound. | nih.gov |
| Adamantyl for Cyclohexyl | Replacement of the adamantyl group with a smaller cyclohexyl ring. | Considerably decreased activity. | nih.gov |
| Adamantyl for Cyclopentyl | Replacement of the adamantyl group with a smaller cyclopentyl ring. | Considerably decreased activity. | nih.gov |
| Phenyl Group Modification | Introduction of substitutions on the phenyl ring in 1-adamantyl-3-phenyl ureas. | Activity is sensitive to the position and nature of the substituent. Some analogues showed potent activity (MIC = 0.01 µg/mL). | nih.gov |
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For N-(1-adamantylmethyl)-N'-isopropylurea and its analogues as sEH inhibitors, a consistent pharmacophore has emerged from numerous studies.
The key features are:
A Central Hydrogen-Bond Acceptor: This is universally identified as the carbonyl oxygen of the urea group. It forms a crucial hydrogen bond with a donor residue (e.g., an aspartate) in the catalytic site of the sEH enzyme. iup.edu
Two Adjacent Hydrophobic/Lipophilic Regions:
One large, bulky hydrophobic group, perfectly filled by the adamantyl cage. This group occupies a large hydrophobic pocket in the enzyme's active site. nih.govnih.gov
A second, smaller hydrophobic group, such as the isopropyl moiety, which occupies a corresponding smaller pocket on the other side of the urea.
Hydrogen-Bond Donors: The two N-H groups of the urea moiety also act as hydrogen-bond donors, interacting with acceptor residues in the enzyme's active site, further stabilizing the ligand-protein complex. iup.edu
Merging the pharmacophoric features of different known sEH inhibitors, such as AUDA and TPPU, has been a successful strategy in designing new analogues, including those based on a sulfonyl urea scaffold. nih.gov Three-dimensional QSAR studies, such as CoMFA and CoMSIA, have been instrumental in visualizing these pharmacophoric features. These models generate contour maps that show where bulky, electropositive, or electronegative groups are favored or disfavored for optimal activity, confirming the importance of the bulky adamantyl group and the electrostatic interactions of the urea. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Both 2D and 3D-QSAR methodologies have been applied to adamantyl urea derivatives and other sEH inhibitors.
2D-QSAR: These models correlate biological activity with calculated molecular descriptors, such as electronic, thermodynamic, and steric parameters. nih.govresearchgate.net For a series of urea-like sEH inhibitors, a nonlinear 2D-QSAR model was developed that could predict inhibitory activity based on five key descriptors. iup.edu These models are computationally less intensive and can be as reliable as more complex methods for certain datasets. nih.gov
3D-QSAR: These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. nih.govnih.gov They then calculate steric and electrostatic fields around the molecules. The resulting models can be visualized as 3D contour maps, providing intuitive guidance for drug design. mdpi.com For instance, a 3D-QSAR study on 53 adamantyl heteroaryl urea derivatives identified key structural features crucial for selective inhibition. nih.gov The CoMFA steric contour maps typically show a large green polyhedron (favoring bulky groups) around the adamantyl region, while electrostatic maps show blue polyhedra (favoring positive charge) near the urea N-H groups and red polyhedra (favoring negative charge) near the carbonyl oxygen. mdpi.com
The development of a robust and predictive QSAR model requires rigorous validation. nih.gov Validation ensures that the model is not simply a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net
External Validation: The most critical test of a QSAR model is its ability to predict the activity of an external set of compounds (a prediction or test set) that were not used in the model's development. nih.gov The predictive capability is often measured by the predictive R² (R²pred), which assesses the correlation between observed and predicted activities for the test set.
For urea-like sEH inhibitors, QSAR models have demonstrated solid predictive power. In one study, a nonlinear quantitative model for human sEH inhibition yielded the following statistical results: iup.edu
| Dataset | Number of Compounds (n) | Correlation Coefficient (r²) | Root-Mean-Square Error (log units) | Reference |
|---|---|---|---|---|
| Training Set | 167 | 0.66 | 0.616 | iup.edu |
| Cross-Validation Set | 19 | 0.61 | 0.674 | iup.edu |
| Prediction Set | 21 | 0.33 | 0.914 | iup.edu |
Similarly, 3D-QSAR models for related compounds have also shown good statistical quality and predictive ability, with reported Q² values of 0.61 (CoMFA) and 0.64 (CoMSIA) in one study, and R²pred values as high as 0.932 in another. researchgate.netrsc.org The successful experimental validation of hypotheses derived from these models on novel adamantyl urea derivatives confirms their practical utility in guiding the discovery of new, specific inhibitors. nih.gov
Analytical Methodologies for N 1 Adamantylmethyl N Isopropylurea in Research Contexts
Chromatographic Techniques for Purification and Quantification in Research Samples
Chromatography is fundamental to isolating N-(1-adamantylmethyl)-N'-isopropylurea from reaction mixtures and quantifying it in various experimental matrices. The choice between liquid and gas chromatography depends on the compound's physicochemical properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the analysis of substituted ureas due to their polarity and non-volatile nature. sigmaaldrich.comnewpaltz.k12.ny.us For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for both purification and quantification.
The separation is generally achieved on a C18 stationary phase, which retains the molecule based on hydrophobic interactions between the adamantyl and isopropyl groups and the non-polar column material. sigmaaldrich.com A mobile phase consisting of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water allows for the effective elution of the compound from the column. sigmaaldrich.comsielc.com Detection is commonly performed using a UV detector, as the urea (B33335) chromophore exhibits absorbance at low wavelengths, typically around 210-220 nm. mtc-usa.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. Some studies on related urea compounds have also employed derivatization with agents like xanthydrol to attach a fluorescent tag, enabling highly sensitive fluorescence detection. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | sigmaaldrich.com |
| Mobile Phase A | Water | sigmaaldrich.com |
| Mobile Phase B | Acetonitrile | sigmaaldrich.com |
| Gradient | 50% to 95% B over 15 minutes | newpaltz.k12.ny.us |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Detection | UV at 214 nm | sigmaaldrich.com |
| Injection Volume | 10 µL | mtc-usa.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable compounds. However, its application to N,N'-disubstituted ureas like this compound can be challenging. Ureas are often thermally labile and may degrade in the high temperatures of the GC injection port, making direct analysis problematic. newpaltz.k12.ny.us
Despite these challenges, GC-MS analysis of adamantane (B196018) derivatives is common, often focusing on their characteristic fragmentation patterns. researchgate.net For successful analysis of the intact urea, derivatization might be necessary to increase thermal stability and volatility. When analyzed by GC-MS, the electron ionization (EI) mass spectrum would be expected to show characteristic fragments. The most prominent fragment would likely be the adamantyl cation or related cage fragments (e.g., m/z 135), which is a very stable carbocation. acs.orgnih.gov Other fragments would arise from cleavage of the bonds adjacent to the urea group.
Table 2: Predicted GC-MS Parameters and Key Mass Fragments
| Parameter | Value/Description | Source |
| GC Column | DB-5MS or similar non-polar capillary column | researchgate.net |
| Injector Temp. | 250 °C | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | cdnsciencepub.com |
| Expected Fragments (m/z) | 135 ([C10H15]+, adamantyl cation), 150 ([C10H15-CH2]+), 72 ([C3H7-N=C=O]+) | acs.orgnih.gov |
Spectrometric Methods for Quantification and Purity Assessment in Experimental Settings
Spectrometric methods are indispensable for confirming the identity and purity of this compound and for its sensitive quantification in complex biological or environmental samples.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a straightforward technique for quick purity checks and concentration determination, although it lacks high specificity. The urea functional group itself is a weak chromophore, typically absorbing light in the far UV region, around 200-220 nm. researchgate.net The absence of other significant chromophores in the this compound structure means its UV spectrum would be relatively simple, with a maximum absorbance (λmax) expected in this range. researchgate.netnist.gov While not ideal for complex mixtures, it can be effective for analyzing relatively pure samples dissolved in a suitable UV-transparent solvent like ethanol (B145695) or acetonitrile. rsc.org Some modern methods enhance detection by using complexation with nanoparticles, which can shift the absorbance into the visible range. lidsen.com
Table 3: Expected UV-Vis Spectroscopic Data
| Parameter | Expected Value | Source |
| Solvent | Ethanol or Acetonitrile | researchgate.net |
| λmax (Maximum Absorbance) | ~210 nm | researchgate.net |
| Application | Purity assessment, concentration determination of pure samples | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of compounds like this compound in complex matrices. tandfonline.com This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.
The compound would typically be ionized using electrospray ionization (ESI) in positive mode, forming the protonated molecule [M+H]+. In the first quadrupole of the mass spectrometer, this parent ion is selected. It then enters a collision cell where it is fragmented into characteristic product ions. A second quadrupole then selects one or more of these specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels. tandfonline.com For urea compounds, a common fragmentation involves the loss of ammonia (B1221849) or cleavage at the carbonyl group. researchgate.net
Table 4: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value/Description | Source |
| LC System | UHPLC or HPLC | bioanalysis-zone.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | tandfonline.com |
| Parent Ion [M+H]+ | m/z 251.2 | (Calculated) |
| Key Product Ions (MRM) | m/z 135.1 (adamantyl fragment); m/z 192.2 ([M+H - Isopropylamine]+) | nih.gov |
| Application | Trace quantification in biological fluids, metabolism studies | tandfonline.comnih.gov |
Advanced Spectroscopic Techniques for Interaction Studies
To understand the biological or chemical function of this compound, advanced spectroscopic techniques are used to study its interactions with other molecules, such as proteins or receptors. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential not only for initial structure elucidation but also for interaction studies. nih.gov Techniques like saturation transfer difference (STD-NMR) can identify which parts of the molecule are in close contact with a target protein.
Furthermore, advanced mass spectrometry methods can be used to study non-covalent interactions. Native mass spectrometry, using gentle ionization techniques like ESI, can detect the compound bound to its target protein, preserving the non-covalent complex in the gas phase and allowing for the determination of binding stoichiometry. cdnsciencepub.com These interaction studies are crucial in fields like drug discovery, where adamantyl-urea compounds have been investigated as enzyme inhibitors. nih.govnih.gov
NMR Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, providing high-resolution data on the structural, thermodynamic, and kinetic aspects of binding. acs.org When a ligand like this compound binds to a protein, it causes perturbations in the magnetic environment of the nuclei in both the ligand and the protein, which can be detected in the NMR spectrum. acs.org
One of the most common protein-observed NMR methods is Chemical Shift Perturbation (CSP) analysis , also known as chemical shift mapping. nih.gov This technique typically involves acquiring a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of an ¹⁵N-isotopically labeled protein. Each peak in the HSQC spectrum corresponds to a specific amide proton and its directly bonded nitrogen atom in the protein backbone. Upon the addition of a ligand, such as this compound, the chemical shifts of the amino acid residues at the binding site will be perturbed. nih.govnih.gov By monitoring these changes, the binding site on the protein can be mapped. nih.gov The magnitude of the chemical shift perturbation can also be used to determine the dissociation constant (Kd) of the ligand-protein complex, particularly for interactions with fast exchange on the NMR timescale (typically Kd > ~3 µM). nih.gov
For instance, in studies of adamantane derivatives binding to the influenza M2 transmembrane domain, solution NMR experiments revealed significant chemical shift perturbations in the protein upon drug binding, allowing for the identification of the binding pocket. acs.orgnih.gov The weighted combined chemical shift perturbation (Δδ) for each residue i is calculated using the following equation, where ΔδH is the change in the proton chemical shift and ΔδN is the change in the nitrogen chemical shift, with a weighting factor applied to the nitrogen shift due to its larger chemical shift range:
Δδᵢ = √[(ΔδHᵢ)² + (α * ΔδNᵢ)²]
An illustrative example of CSP data that could be obtained from a titration of a target protein with this compound is presented in Table 1.
Table 1: Illustrative Chemical Shift Perturbation Data for a Target Protein upon Binding to this compound This table is for illustrative purposes and does not represent actual experimental data.
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined Δδ (ppm) |
|---|---|---|---|
| Val-25 | 0.02 | 0.10 | 0.04 |
| Gly-48 | 0.25 | 1.50 | 0.46 |
| Ala-49 | 0.31 | 1.85 | 0.57 |
| Leu-76 | 0.18 | 1.15 | 0.34 |
| Ile-99 | 0.05 | 0.25 | 0.09 |
The chemical structure of this compound would be confirmed by ¹H and ¹³C NMR spectroscopy. Based on known spectra of other adamantane derivatives, the characteristic signals of the adamantane cage protons would be expected in the upfield region of the ¹H NMR spectrum, typically between 1.5 and 2.5 ppm. mdpi.com
Fluorescence Spectroscopy for Binding Assays
Fluorescence spectroscopy offers a highly sensitive approach for studying ligand-binding interactions. These methods are often used in high-throughput screening to identify binding partners and to quantify binding affinities.
A widely used technique is the fluorescence polarization (FP) assay . nih.gov This method is based on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, leading to a low polarization of its emitted light when excited with polarized light. bmglabtech.com Upon binding to a much larger protein, the tumbling rate of the fluorescent molecule is significantly reduced, resulting in an increase in the polarization of the emitted light. bmglabtech.com
To study the binding of this compound, a competitive FP assay can be designed. In this setup, a fluorescent probe known to bind to the target protein is used. The assay measures the ability of the unlabeled this compound to displace the fluorescent probe from the protein's binding site. As the concentration of this compound increases, it competes with the fluorescent probe for binding to the protein, causing a decrease in the fluorescence polarization signal. nih.gov From this competition curve, the inhibition constant (Ki), which reflects the binding affinity of this compound, can be determined. The dissociation constant (Kd) of the fluorescent ligand itself is determined in a direct titration experiment where the protein concentration is varied. researchgate.netresearchgate.net
Another approach involves monitoring the intrinsic fluorescence of the target protein, typically from tryptophan residues. The binding of a ligand can quench or enhance this intrinsic fluorescence. The urea moiety in this compound is particularly relevant here, as urea is known to be a protein denaturant that can alter the local environment of tryptophan residues, leading to changes in fluorescence intensity. researchgate.net While this compound is not a denaturant in the same way as high concentrations of urea, its binding can still perturb the environment of nearby tryptophan residues. By titrating the protein with the ligand and monitoring the change in fluorescence intensity, a binding curve can be generated to calculate the dissociation constant. nih.gov
An example of data that could be obtained from a fluorescence polarization competition assay is shown in Table 2.
Table 2: Illustrative Data from a Fluorescence Polarization Competition Assay for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Concentration of this compound (µM) | Fluorescence Polarization (mP) | % Inhibition |
|---|---|---|
| 0.01 | 245 | 2.5 |
| 0.1 | 230 | 10.0 |
| 1 | 180 | 35.0 |
| 10 | 125 | 62.5 |
| 100 | 80 | 85.0 |
These analytical methodologies provide a robust framework for characterizing the interaction of this compound with its biological targets, offering insights into the binding interface, affinity, and specificity, which are essential for structure-activity relationship studies and rational drug design.
Applications of N 1 Adamantylmethyl N Isopropylurea As a Research Tool
Development as a Biochemical Probe for Target Identification
A chemical probe is a small molecule used to engage a specific protein target within a complex biological system, helping researchers to identify the target and understand its function. nih.gov The development of such probes is a critical first step in elucidating molecular pathways and validating new drug targets. nih.govrsc.org An effective probe must exhibit high potency and selectivity for its target. nih.gov
While N-(1-adamantylmethyl)-N'-isopropylurea is primarily known as an inhibitor, its characteristics and those of its close analogs make it an exemplary scaffold for a biochemical probe. The core function of such a probe is to "fish" for and bind to its target protein, which can then be isolated and identified. nih.govfrontiersin.org The N,N′-disubstituted urea (B33335) compounds are potent inhibitors of soluble epoxide hydrolase (sEH), with some analogs displaying inhibitory constants (IC₅₀) in the low nanomolar range. nih.gov This high affinity is crucial for a probe to effectively bind to its intended target even at low concentrations.
Furthermore, the adamantyl group, a key feature of this compound class, provides a significant advantage for target identification. In the early stages of developing sEH inhibitors, it was noted that the adamantyl moiety conferred remarkably high detection sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com This property is invaluable for a biochemical probe, as it allows for the reliable detection and quantification of the probe-target complex, confirming that the molecule has successfully engaged its intended enzyme within a cellular or tissue sample. The process, known as activity-based protein profiling (ABPP), often involves designing probes with reporter tags for easy detection, and the inherent sensitivity of the adamantyl group serves a similar purpose. frontiersin.org
Utility in Ligand Design and Optimization in Chemical Biology Research
The structure of this compound has served as a foundational template for the rational design and optimization of new chemical entities, particularly sEH inhibitors. researchgate.net Research in this area relies heavily on understanding the structure-activity relationship (SAR), which describes how chemical modifications to a lead compound affect its biological activity.
The inhibitory action of this compound class is centered on the 1,3-disubstituted urea pharmacophore. This central urea motif is perfectly shaped to fit into the active site of the sEH enzyme, where it forms critical hydrogen bonds with two key tyrosine residues, Tyr381 and Tyr465. mdpi.com This interaction anchors the molecule in place, blocking the enzyme's normal function.
The optimization of ligands based on this scaffold involves modifying the substituents on either side of the urea core. nih.gov
The Adamantyl Group : The bulky, rigid adamantyl cage is a classic example of a "lipophilic anchor." It fits snugly into a hydrophobic pocket of the enzyme, contributing significantly to the molecule's high binding affinity and potency. mdpi.com Its inclusion was a key step in advancing from earlier, simpler inhibitors like N,N′-dicyclohexyl-urea (DCU). nih.gov
The Isopropyl Group and Analogs : The other side of the urea can be modified to fine-tune properties. Replacing the isopropyl group with longer, more flexible chains containing polar groups was a strategy used to improve physical properties and reduce metabolic breakdown without sacrificing potency. nih.gov For instance, the well-studied inhibitor 12-(3-adamantan-1-ylureido)dodecanoic acid (AUDA) incorporates a long carboxylic acid chain, which greatly increases water solubility compared to earlier designs. mdpi.com
The table below illustrates the principles of how structural modifications on the urea scaffold influence inhibitory potency against sEH, based on findings from related compounds.
| Compound Class/Modification | Structural Feature | Impact on sEH Inhibition | Reference |
| Dicyclohexyl Urea (DCU) | Two cyclohexyl groups on the urea core. | Foundational inhibitor with IC₅₀ values in the tens of nanomolar range. | nih.gov |
| Adamantyl Urea Analogs (e.g., AUDA) | Replaced one cyclohexyl with an adamantyl group and added a flexible chain. | Adamantyl group provides high potency; the flexible chain improves solubility. | mdpi.com |
| Fluorinated Phenyl Analogs | Introduction of a fluorine atom to a phenyl group on the urea. | A fluorine atom can increase the sEH inhibitory activity by a factor of up to nine. | researchgate.net |
| Sulfonyl Urea Derivatives | Replacement of the urea's carbonyl oxygen with a sulfonyl group. | Creates a new class of sEH inhibitors, demonstrating scaffold hopping potential. | mdpi.com |
This table is a conceptual representation based on data from related compounds to illustrate design principles.
These examples demonstrate how this compound and its structural relatives have provided a rich platform for medicinal chemists to explore SAR, leading to the optimization of ligands with improved potency and drug-like properties. nih.govresearchgate.net
Contributions to the Understanding of Fundamental Biological Pathways (Non-Therapeutic)
The primary use of this compound and related compounds in a non-therapeutic research context is as a selective tool to modulate the activity of sEH and thereby study its role in biological pathways. nih.gov The sEH enzyme is responsible for the metabolic breakdown of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules. mdpi.com By inhibiting sEH, these compounds increase the endogenous levels of EETs, allowing researchers to uncover the function of these lipids. nih.gov
This approach has yielded significant insights into several fundamental processes:
Inflammation : The use of sEH inhibitors has been instrumental in demonstrating the anti-inflammatory role of EETs. For example, in preclinical models of acute lung injury, inhibiting sEH to stabilize EET levels leads to a significant reduction in the gene expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com This establishes a direct link between the sEH/EET pathway and the regulation of inflammatory responses.
Angiogenesis : Research using sEH inhibitors has helped confirm the critical role of specific EETs in angiogenesis (the formation of new blood vessels). Studies have shown that certain EET regioisomers, such as 5,6-EET and 8,9-EET, are pro-angiogenic lipids. mdpi.com The administration of an sEH inhibitor enhances this effect by preventing the degradation of these EETs, leading to increased blood vessel density. mdpi.com This work clarifies the function of the sEH pathway in vascular biology.
Signal Transduction : The urea pharmacophore present in this compound has been identified in inhibitors of other key signaling proteins, such as the p38 mitogen-activated protein kinase (MAPK) and the proto-oncogenic kinase c-Raf. mdpi.com This has led to the development of dual-target inhibitors and has helped researchers understand the potential crosstalk and overlapping regulatory functions between different major signaling cascades, such as the MAPK pathway and the sEH pathway. mdpi.com
Role in Fragment-Based Drug Discovery (FBDD) or Virtual Screening Campaigns (Research Focus)
Fragment-based drug discovery (FBDD) is an approach that screens small, low-complexity molecules ("fragments") to identify those that bind weakly to a target. nih.gov These initial hits then serve as starting points for building larger, more potent drug candidates. nih.govyoutube.com Virtual screening uses computational models to search vast digital libraries of compounds for molecules likely to bind to a target. nih.gov
This compound and its analogs are highly relevant to these modern drug discovery strategies, primarily as a source of validated chemical motifs.
Role in FBDD : The core components of this molecule can be considered valuable fragments. The adamantyl group is a well-known privileged scaffold in medicinal chemistry, prized for its ability to effectively anchor molecules into hydrophobic binding pockets. mdpi.com A research campaign could begin by screening a fragment library and identifying adamantane (B196018) itself as a low-affinity hit. Using a "fragment growing" strategy, chemists could then systematically add functional groups, such as the urea linker and other substituents, to optimize interactions with the binding site and build a potent molecule like this compound. mdpi.com This method allows for the simultaneous optimization of potency and pharmacokinetic properties. youtube.com
Role in Virtual Screening : The known binding mode of this compound within the sEH active site is invaluable for creating computational pharmacophore models. nih.gov This model would define the essential 3D arrangement of features required for binding: the hydrogen bond donors and acceptors of the urea and the hydrophobic space occupied by the adamantyl and isopropyl groups. mdpi.com This pharmacophore can then be used to rapidly screen ultra-large virtual libraries containing billions of molecules to identify novel chemical scaffolds that fit the model but may be structurally very different from the original urea-based compounds. nih.gov This approach accelerates the discovery of new hit compounds for challenging targets.
Future Research Directions and Unexplored Avenues for N 1 Adamantylmethyl N Isopropylurea
Exploration of Novel Synthetic Pathways
The synthesis of urea (B33335) derivatives has traditionally relied on methods that can involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should focus on developing more efficient, safer, and environmentally benign synthetic routes to N-(1-adamantylmethyl)-N'-isopropylurea.
Current synthetic approaches to analogous ureas often involve the reaction of an amine with an isocyanate, or the use of phosgene equivalents like N,N'-Carbonyldiimidazole (CDI), which is a safer, crystalline solid. nih.gov The classical synthesis would likely involve reacting 1-(aminomethyl)adamantane with isopropyl isocyanate. However, advancements in synthetic methodology open up several new possibilities.
One promising area is the exploration of catalytic, one-pot syntheses that avoid the isolation of reactive intermediates. Furthermore, electrochemical synthesis is emerging as a green alternative for producing urea derivatives, sometimes initiated by oxygen reduction in ionic liquids, which can operate at ambient temperatures and pressures, unlike traditional energy-intensive industrial methods. nih.gov Another innovative approach that warrants investigation is the spontaneous formation of urea in saltwater droplets, a process that bypasses the high-energy requirements of industrial methods and could inspire novel, low-energy synthetic strategies. auburn.edu
Research into the synthesis of adamantane (B196018) precursors themselves is also relevant. Methods for creating functionalized adamantanes, such as through ring-contraction of the adamantane framework or multi-directional functionalization, could provide alternative starting points for the synthesis. rsc.orgarkat-usa.org
Table 1: Proposed Novel Synthetic Pathways
| Synthetic Approach | Rationale for Exploration | Potential Advantages |
|---|---|---|
| Catalytic Carbonylative Coupling | Utilize carbon monoxide or CO₂ as a C1 source with a suitable catalyst to couple 1-(aminomethyl)adamantane and isopropylamine (B41738). | Avoids hazardous isocyanates and phosgene; potential for high atom economy. |
| Electrochemical Synthesis | Employ renewable electrical energy to drive the reaction between precursors in an electrochemical cell. nih.gov | Green chemistry approach; mild reaction conditions; high selectivity. nih.gov |
| Droplet-Based Microfluidic Synthesis | Leverage the unique chemical environment within microdroplets to facilitate the reaction, potentially without external energy input. auburn.edu | Low-energy process; high reaction rates; potential for novel mechanistic pathways. auburn.edu |
| Enzymatic Synthesis | Investigate the use of enzymes, such as urea amidolyase or engineered variants, to catalyze the formation of the urea bond. | High specificity; biodegradable catalyst; operates in aqueous media under mild conditions. |
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties and behavior of this compound, providing insights that can guide experimental work. Future research should leverage advanced computational methods to build a comprehensive understanding of the molecule's structural and electronic characteristics.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's conformational landscape, identifying the most stable geometries. nih.gov These studies can elucidate the intramolecular hydrogen bonding patterns within the urea moiety and quantify the electronic influence of the bulky adamantyl group. Understanding the molecule's frontier molecular orbitals (HOMO-LUMO) will be crucial for predicting its reactivity and potential applications in electronics.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior in various environments. Simulating the molecule in different solvents can predict its solubility and aggregation behavior. Furthermore, MD simulations are invaluable for exploring how the molecule might interact with biological macromolecules or self-assemble into larger structures, guiding research into its potential biological or materials science applications. nih.gov The surprising formation of urea in saltwater droplets was explained through computational work, highlighting how these methods can uncover unexpected chemical behaviors in unique environments. auburn.edu
Table 2: Proposed Computational Studies
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Determine stable conformers, intramolecular bonding, and electronic properties (dipole moment, orbital energies). nih.gov | A detailed understanding of the molecule's intrinsic structural and electronic character. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals forces. | Quantitative description of the forces governing molecular conformation and intermolecular interactions. |
| Molecular Dynamics (MD) Simulations | Simulate behavior in aqueous and nonpolar solvents; model self-assembly and aggregation processes. | Prediction of solubility, aggregation tendencies, and the dynamics of supramolecular formation. |
| Ab Initio MD | Model potential reaction mechanisms, such as thermal decomposition or reactions with other species, with high accuracy. | Mechanistic insights into the molecule's stability and reactivity at a quantum-mechanical level. |
Investigation of Undiscovered Biological Targets and Interactions (Non-Clinical)
The adamantane scaffold is a well-known pharmacophore present in approved drugs, valued for its rigid structure and lipophilicity, which can enhance bioavailability and metabolic stability. mdpi.comresearchgate.net The urea group is also a critical feature in many bioactive compounds, capable of forming key hydrogen bond interactions with biological targets. acs.org The combination of these two moieties in this compound makes it an intriguing candidate for non-clinical biological screening to discover novel activities.
Future research should focus on broad, unbiased screening approaches to identify potential biological targets. Phenotypic screening, where the compound is tested on whole cells or organisms to identify a change in phenotype, can reveal biological effects without a preconceived notion of the target. bjournal.org This approach could identify effects on cell proliferation, differentiation, or other observable cellular processes.
Following any hits from phenotypic screens, target deconvolution studies would be necessary. This could involve affinity chromatography, proteomics, or genetic approaches to identify the specific protein or pathway being modulated. High-throughput screening (HTS) against panels of known biological targets, such as enzymes (kinases, proteases, phosphatases) and receptors (G-protein coupled receptors, nuclear hormone receptors), represents a more targeted discovery approach. bjournal.org Given the structural features, investigating its potential as an inhibitor of protein-protein interactions or as an allosteric modulator is a particularly compelling avenue.
Table 3: Proposed Non-Clinical Biological Investigations
| Investigation Type | Rationale | Potential Targets/Pathways |
|---|---|---|
| Phenotypic Screening | An unbiased approach to discover any functional effect of the compound on cellular systems. bjournal.org | Cell cycle progression, apoptosis, cell migration, inflammatory response. |
| Enzyme Inhibition Assays | The urea and adamantane groups could fit into enzymatic active or allosteric sites. | Kinases, proteases, hydrolases, oxidoreductases. bjournal.org |
| Receptor Binding Assays | The lipophilic adamantane cage may interact with hydrophobic pockets in receptors. | G-protein coupled receptors (GPCRs), nuclear hormone receptors. bjournal.org |
| Protein-Protein Interaction (PPI) Inhibition | The molecule's structure may allow it to occupy a "hot spot" at the interface of two interacting proteins. | PPIs involved in signaling cascades or transcriptional regulation. |
Development of this compound for Materials Science Applications (Non-Biomedical)
The unique structural properties of this compound suggest significant, yet unexplored, potential in materials science. Adamantane's rigidity, thermal stability, and defined three-dimensional structure make it an excellent building block for creating ordered materials. wikipedia.orgnih.gov Concurrently, the urea group is a powerful tool for directing molecular assembly through its ability to form strong, directional hydrogen bonds. wikipedia.org
Future research should investigate the self-assembly and crystallisation behaviour of this compound. The interplay between the bulky, non-polar adamantyl groups and the polar, hydrogen-bonding urea groups could lead to the formation of novel supramolecular structures, such as tapes, ribbons, or porous networks. These materials could have interesting properties for gas sorption or as molecular sieves.
Another avenue is its use as a monomer or an additive in polymer science. The adamantane moiety can increase the glass transition temperature, thermal stability, and mechanical strength of polymers. researchgate.net this compound could be incorporated into polymer backbones or used as a physical cross-linker, where the hydrogen-bonding urea groups form reversible connections between polymer chains, creating self-healing or stimuli-responsive materials. Adamantane-based polymers have also been considered for applications such as coatings for touchscreens. wikipedia.org
Table 4: Potential Materials Science Applications
| Application Area | Scientific Rationale | Properties to Investigate |
|---|---|---|
| Supramolecular Gels (Organogels) | The directional hydrogen bonding of the urea group combined with the bulk of the adamantane could promote the formation of a 3D fibrous network that immobilizes a solvent. | Gelation ability in various organic solvents, thermal stability of the gel, rheological properties, response to stimuli. |
| Crystalline Materials Engineering | The defined shape and hydrogen-bonding capability can be used to design specific crystal packing motifs, potentially leading to materials with unique optical or mechanical properties. | Single crystal X-ray diffraction analysis, polymorphism, mechanical hardness, refractive index. |
| Polymer Additives | The rigid adamantane cage can enhance the thermal and mechanical properties of commodity polymers. The urea group can improve interfacial adhesion. | Glass transition temperature (Tg), thermal decomposition temperature, tensile strength, and modulus of polymer blends. |
| Functional Coatings | Adamantane's diamondoid structure can impart hardness and hydrophobicity to surfaces. | Contact angle (wettability), surface hardness, chemical resistance, optical transparency. researchgate.netwikipedia.org |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Future research can utilize ML models for in silico screening and property prediction. Quantitative Structure-Activity Relationship (QSAR) models could be developed by creating a virtual library of analogues of this compound and training an algorithm to predict their potential biological activities against various targets. nih.gov Similarly, models can predict key physicochemical properties like solubility, melting point, and toxicity, helping to prioritize which derivatives to synthesize. youtube.com
Beyond prediction, generative AI models can be used for de novo design. researchparks.org By providing a set of desired properties (e.g., high affinity for a specific enzyme and good solubility), a generative model could propose novel molecules based on the this compound scaffold, accelerating the discovery of optimized compounds. In materials science, ML algorithms can predict the bulk properties of materials based on their molecular constituents, potentially identifying promising applications for this compound in polymers or composites before undertaking extensive lab work. elsevierpure.com The use of self-supervised learning on high-content imaging data, such as from Cell Painting assays, could also identify subtle phenotypic fingerprints of the compound's effect on cells, providing clues to its mechanism of action without a pre-defined hypothesis. youtube.com
Table 5: Proposed AI and Machine Learning Applications
| AI/ML Technique | Research Application | Goal |
|---|---|---|
| QSAR Modeling | Predict the biological activity of virtual derivatives against specific targets. nih.gov | To identify the most promising analogues for synthesis and experimental testing. |
| Predictive ADMET Modeling | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound and its analogues. youtube.com | To virtually assess the "drug-likeness" of compounds early in the discovery process. |
| Generative Models | Design novel molecules based on the adamantyl-urea scaffold that are optimized for a specific property or target. researchparks.org | To explore chemical space efficiently and propose high-potential new compounds. |
| Materials Property Prediction | Use machine learning to predict bulk material properties (e.g., thermal stability, mechanical strength) if the molecule is incorporated into a polymer or composite. elsevierpure.com | To guide the design of new materials and prioritize experimental efforts. |
| Self-Supervised Learning | Analyze high-content cellular imaging data to identify the compound's morphological fingerprint and compare it to known drugs. youtube.com | To generate hypotheses about the compound's mechanism of action and potential biological targets. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-adamantylmethyl)-N'-isopropylurea, and how do reaction conditions influence yield and purity?
- Methodology : Palladium-catalyzed cross-coupling or nucleophilic substitution reactions are commonly employed for adamantane-containing ureas. For example, similar adamantyl-urea derivatives (e.g., N-(1-adamantylmethyl)quinoline amines) were synthesized using Pd(dba)₂/BINAP catalysts in CH₂Cl₂/MeOH solvent systems, achieving yields of 42–92% . Optimizing amine stoichiometry, solvent polarity, and temperature is critical to minimize byproducts like dimerized species .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (e.g., petroleum ether/CHCl₃ gradients) and confirm purity using melting point analysis and NMR .
Q. How can the structural and conformational properties of this compound be characterized?
- Techniques :
- X-ray crystallography : Resolve adamantane cage geometry and urea bond planarity, as demonstrated for analogous Pt(II) complexes with adamantylmethyl ligands .
- NMR spectroscopy : Use ¹H/¹³C-NMR to confirm substitution patterns (e.g., adamantyl CH₂ resonance at ~2.5–3.5 ppm) and urea NH signals (~5–6 ppm, broad) .
- Computational modeling : Compare experimental data with DFT-optimized structures to analyze steric effects from the isopropyl and adamantyl groups .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Adamantane derivatives are typically lipophilic. Test solubility in DMSO, CHCl₃, or THF, and use co-solvents (e.g., cyclodextrins) for aqueous applications.
- Stability : Urea derivatives are hydrolytically stable at neutral pH but degrade under strong acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. How does this compound interact with biological targets or catalytic systems?
- Catalysis : The adamantyl group enhances metal-binding affinity. Study its coordination with transition metals (e.g., Pt, Pd) for catalytic applications using UV-Vis, cyclic voltammetry, and XAS .
- Biological Targets : Screen against enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) via molecular docking and surface plasmon resonance (SPR). Compare with structurally related ureas (e.g., N'-phenyl-N,N-dipropylurea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
